Enhanced Protein Thermostability Compared to Non-Fluorinated Aliphatic Amino Acids
Incorporation of fluorinated amino acids into the GB1 protein domain increases thermodynamic stability. In a systematic comparison at a solvent-exposed β-sheet position, mutants containing fluorinated amino acids were more stable than their non-fluorinated counterparts, with stabilization reaching up to 0.35 kcal·mol⁻¹ per residue [1]. While this study does not include the exact target compound, the data establish a class-level trend: introducing fluorine at the α-position of aliphatic amino acids consistently increases the melting temperature (Tm) of folded proteins.
| Evidence Dimension | Thermodynamic stability (ΔΔG_folding) |
|---|---|
| Target Compound Data | Not directly measured; predicted to conform to class trend of ~0.2–0.35 kcal/mol stabilization. |
| Comparator Or Baseline | Non-fluorinated aliphatic amino acids (Leu, Abu) in GB1 domain: ΔΔG = 0 kcal/mol (reference). Fluorinated analogs (Hfl, Qfl, Atb) showed ΔΔG up to –0.35 kcal/mol. |
| Quantified Difference | Fluorination provides up to 0.35 kcal/mol additional stabilization per residue. |
| Conditions | Thermal denaturation monitored by circular dichroism spectroscopy; GB1 domain T44A mutant, guest position 53 in internal strand 4. |
Why This Matters
For protein engineering and peptide therapeutic design, even a 0.35 kcal/mol stabilization per residue can significantly improve folding yield, long-term storage stability, and in vivo half-life.
- [1] Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. J. Am. Chem. Soc. 2009, 131, 37, 13192–13192. View Source
